5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Overview

Description

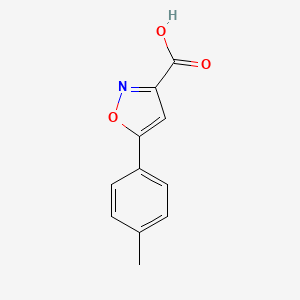

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is primarily researched for its potential as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of this compound exhibit significant activity against inflammation-related pathways, making them candidates for the development of new pain relief medications .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of isoxazole compounds, including this compound, displayed broad-spectrum antimicrobial activity. Specifically, certain synthesized derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . This suggests a promising avenue for developing new antimicrobial agents.

Biochemical Research

Neurobiology Applications

In biochemical research, this compound is utilized to study neurotransmitter activity and other biochemical pathways. Its ability to influence neurobiological processes makes it a useful tool for understanding complex neurological conditions and developing targeted therapies .

Agricultural Chemistry

Plant Growth Regulation

Research has explored the efficacy of this compound as a plant growth regulator. It has shown potential in enhancing crop yields and improving resistance to pests, which could lead to more sustainable agricultural practices .

Material Science

Development of Novel Polymers

The unique structural properties of this compound allow it to be used in the synthesis of novel polymers and coatings. These materials can possess specific thermal and mechanical properties suitable for various industrial applications .

Analytical Chemistry

Standardization in Analytical Methods

This compound can serve as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds across different samples. Its reliability in various analytical techniques makes it an essential component in research laboratories .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 5-Phenylisoxazole-3-carboxylic acid

- 5-Methyl-4-isoxazolecarbonyl chloride

Uniqueness

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various bacterial strains. For instance, some isoxazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness .

Enzyme Inhibition

Isoxazole derivatives are also recognized for their ability to inhibit key enzymes. Research indicates that similar compounds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are clinically significant for treating conditions like gout and hyperuricemia. Although specific studies on this compound are lacking, the structural similarities suggest potential as an XO inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole compounds often correlates with their structural features. The presence of substituents on the phenyl ring can significantly influence their lipophilicity and, consequently, their biological efficacy. For example, modifications that enhance hydrophobic interactions tend to improve enzyme inhibition potency .

Case Studies

- Antitubercular Activity : Research has shown that certain isoxazole derivatives exhibit substantial antitubercular activity. A study highlighted that compounds with specific substitutions on the isoxazole ring demonstrated up to 72% inhibition against Mycobacterium tuberculosis . This suggests that this compound could potentially be evaluated for similar activity.

- Xanthine Oxidase Inhibition : A related study synthesized various isoxazole derivatives and evaluated their inhibitory effects on XO. The findings indicated that certain structural modifications led to enhanced inhibitory activity compared to traditional drugs like allopurinol . This reinforces the need for further exploration of this compound in this context.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-methylphenyl)isoxazole-3-carboxylic acid, and how does reaction pH influence regiospecificity?

A common method involves condensing chalcones (derived from substituted benzaldehydes) with diethyl oxalate to form 2,4-diketoesters, followed by cyclization with hydroxylamine hydrochloride. Regiospecificity is controlled by adjusting the reaction pH to ~4 using an acetic acid/sodium acetate buffer, which stabilizes hydroxylamine in the H2NOH form, favoring nucleophilic attack at the electrophilic C2 position of the diketoester. This ensures preferential formation of the 5-substituted isoxazole regioisomer over the 4-substituted variant .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group).

- HPLC : Validates purity (>95% by area normalization).

- Mass spectrometry : Exact mass analysis (e.g., [M+H]<sup>+</sup> at m/z 234.0277) ensures molecular formula consistency .

- Thermal analysis : Melting point determination (e.g., 168–170°C for related derivatives) identifies polymorphic impurities .

Q. How can computational tools predict physicochemical properties for experimental design?

Software like Gaussian or ACD/Labs calculates:

- Topological polar surface area (TPSA) : ~61.6 Ų (predicts membrane permeability).

- LogP : ~2.8 (estimates lipophilicity for solubility optimization).

- Hydrogen-bond donors/acceptors : Guides formulation stability studies (e.g., 0 donors, 5 acceptors in ester derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect anti-inflammatory activity in isoxazole derivatives?

Systematic SAR studies on analogs (e.g., 5-(4-nitrophenyl)- or 5-(4-chlorophenyl)-substituted derivatives) reveal:

- Electron-withdrawing groups (e.g., -NO2) enhance COX-2 inhibition (IC50 < 1 µM) but reduce solubility.

- Methyl or methoxy groups improve bioavailability (logP ~2.5) but may lower potency. In vitro assays (e.g., LPS-induced IL-6 suppression in macrophages) are recommended for iterative optimization .

Q. What strategies resolve contradictions in polymorph stability data for salt forms?

For mesylate or hydrochloride salts:

- X-ray diffraction (XRD) : Identifies dominant crystalline phases (e.g., monoclinic vs. orthorhombic lattices).

- DSC/TGA : Detects hydrate-to-anhydrate transitions (endothermic peaks at 100–120°C).

- Solvent-mediated conversion : Ethanol/water mixtures (70:30) favor thermodynamically stable polymorphs .

Q. How can regiochemical byproducts be minimized during scale-up synthesis?

- Kinetic control : Lower reaction temperatures (0–5°C) suppress competing pathways.

- Catalyst screening : Lewis acids (e.g., ZnCl2) accelerate cyclization selectively.

- In-line FTIR : Monitors intermediate diketoester consumption to optimize hydroxylamine addition rates .

Q. Methodological Considerations

- Contradiction management : Discrepancies in reported melting points (e.g., 168–170°C vs. 182–183°C for methyl vs. phenyl derivatives) may arise from polymorphism; always cross-validate with DSC and XRD .

- Bioactivity validation : Use orthogonal assays (e.g., ELISA for cytokine profiling and SPR for target binding) to confirm mechanism-of-action .

Properties

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNRVJWVNUYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359585 | |

| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-21-2 | |

| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.